molecular formula C24H27NO4 B2541999 8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 844833-08-5

8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No. B2541999
CAS RN: 844833-08-5
M. Wt: 393.483
InChI Key: CKVGONCYDYPVNK-UHFFFAOYSA-N
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Description

The compound “8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one” is a derivative of chromen-4-one, which is a type of coumarin . Coumarins are a class of phenolic substances found in many plants. They have a wide range of biological activities and are often used in the development of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromen-4-one core, with a methoxyphenyl group at the 3-position, a hydroxy group at the 7-position, and an azepan-1-ylmethyl group at the 8-position .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. For example, the hydroxy group might be susceptible to reactions such as esterification or etherification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that might influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .

Scientific Research Applications

Photolysis and Synthetic Applications

Research on the photolyses of aryl azides with electron-withdrawing substituents has shown the formation of substituted 2-methoxy-3H-azepines, highlighting the potential of these reactions in synthetic organic chemistry for constructing complex heterocyclic structures. This process demonstrates the reactivity and utility of azepines and their derivatives in synthesizing new chemical entities with potential applications in medicinal chemistry and material science (Purvis et al., 1984).

Fluorophores and Sensing Applications

The unusual fluorescence properties of certain chromen-2-one derivatives have been exploited for developing new fluorogenic sensors. These compounds exhibit strong fluorescence in protic solvents, making them valuable for applications in molecular sensing and imaging. This research underscores the potential of chromen-4-one derivatives as environment-sensitive fluorophores for biological and chemical sensing applications (Uchiyama et al., 2006).

Photovoltaic and Electronic Properties

Chromen-2-one-based organic dyes have been evaluated for their photovoltaic and electronic properties, particularly in the context of dye-sensitized solar cells. Studies demonstrate that structural modifications to these compounds can significantly improve their light-capturing and electron injection capabilities, enhancing photoelectric conversion efficiency. This highlights the role of chromen-4-one derivatives in the development of high-performance materials for solar energy conversion and other electronic applications (Gad et al., 2020).

Anti-Corrosive Applications

Theoretical studies on azodyes compounds derivatives, including chromen azodyes, have explored their anti-corrosive behavior. By investigating electronic properties such as the highest occupied molecular orbital, the lowest unoccupied molecular orbital, and the dipole moment, a relation between structural properties and inhibition efficiency against corrosion has been established. This research points to the potential of chromen-4-one derivatives in developing new anti-corrosive coatings and materials (Merdan et al., 2019).

Medicinal Chemistry Applications

Chromen-4-one derivatives have been investigated for their cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents. For example, new compounds isolated from Chinese eaglewood have shown cytotoxic activity against human gastric cancer cell lines, indicating the possible application of these derivatives in cancer research and treatment (Liu et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical substance, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve further exploration of its synthesis and characterization, investigation of its biological activity, and development of applications in areas such as pharmaceuticals or materials science .

properties

IUPAC Name

8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-16-22(17-9-5-6-10-21(17)28-2)23(27)18-11-12-20(26)19(24(18)29-16)15-25-13-7-3-4-8-14-25/h5-6,9-12,26H,3-4,7-8,13-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVGONCYDYPVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCCC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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